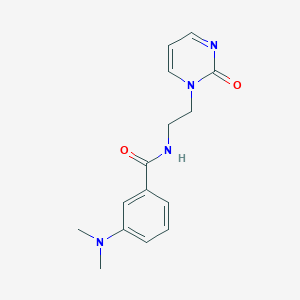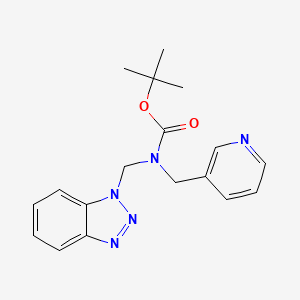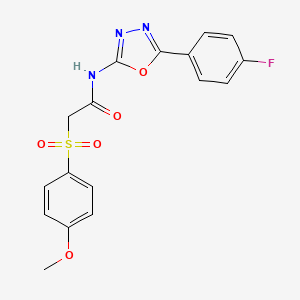
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic compound that contains several functional groups and structural features that are common in medicinal chemistry. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is attached to a fluorophenyl group (a phenyl ring with a fluorine atom) and a methoxyphenylsulfonyl group (a phenyl ring with a methoxy group and a sulfonyl group). The presence of these groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,3,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid or an acyl chloride and a hydrazine . The fluorophenyl and methoxyphenylsulfonyl groups could be introduced through substitution reactions, using appropriate fluorophenyl and methoxyphenylsulfonyl reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the fluorophenyl group, and the methoxyphenylsulfonyl group. These groups would likely confer distinct chemical properties to the molecule, influencing its reactivity and interactions with other molecules. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule polar. The methoxy group in the methoxyphenylsulfonyl group could provide some steric bulk, potentially influencing the compound’s conformation and how it fits into binding sites in biological targets .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, under acidic conditions, the 1,3,4-oxadiazole ring could potentially be hydrolyzed to yield a carboxylic acid and a hydrazine . The fluorine atom in the fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction, if a suitable nucleophile and conditions were present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity and potentially its solubility in polar solvents. The methoxy group could contribute to the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of targets. For example, the 1,3,4-oxadiazole ring is a common feature in many drugs and is known to interact with a variety of biological targets, including enzymes and receptors . The fluorophenyl and methoxyphenylsulfonyl groups could also contribute to the compound’s biological activity, by forming interactions with amino acid residues in the target protein .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S/c1-25-13-6-8-14(9-7-13)27(23,24)10-15(22)19-17-21-20-16(26-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCBRLQGORIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

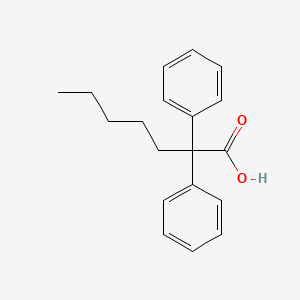
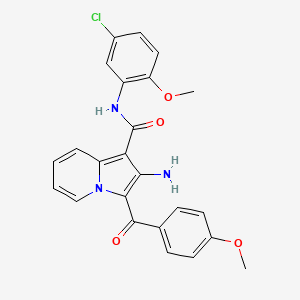

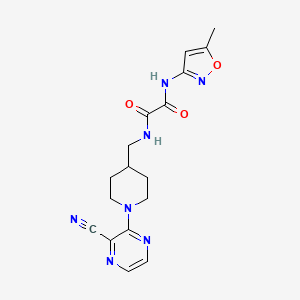
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
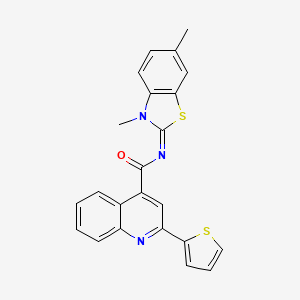
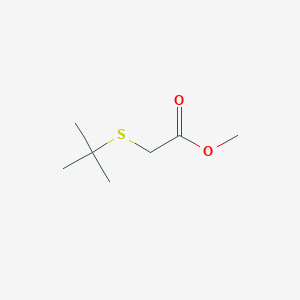
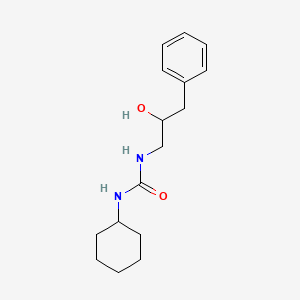
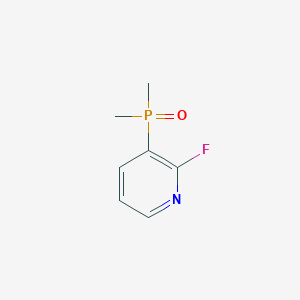

![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)
